4-Bromo-6-methoxy-1H-isoindol-1-one is a chemical compound with the molecular formula . It is classified as a derivative of isoindolinone, characterized by the presence of a bromine atom at the fourth position and a methoxy group at the sixth position on the isoindolinone ring. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, serving as an important intermediate in the development of more complex organic molecules and pharmaceutical compounds.
The synthesis of 4-bromo-6-methoxy-1H-isoindol-1-one typically involves bromination of 6-methoxyisoindolin-1-one. The reaction can be conducted using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of dichloromethane as a solvent. This process is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
The molecular structure of 4-bromo-6-methoxy-1H-isoindol-1-one features a bicyclic isoindolinone framework. The presence of the bromine and methoxy substituents significantly influences its chemical behavior and biological activity.
The compound's structure can be visualized through various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm the presence of the expected functional groups .
4-Bromo-6-methoxy-1H-isoindol-1-one participates in several types of chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 4-bromo-6-methoxy-1H-isoindol-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group enhance its reactivity and binding affinity, potentially allowing it to modulate biological pathways by interacting with enzymes or receptors. Detailed studies are essential to elucidate its specific mechanisms and therapeutic potential.
Relevant analyses such as IR spectroscopy confirm characteristic absorption bands corresponding to functional groups present in the compound, while NMR provides insights into its structural integrity .
4-Bromo-6-methoxy-1H-isoindol-1-one has several scientific applications:
Isoindolinone derivatives represent a privileged scaffold in drug discovery due to their structural rigidity, synthetic versatility, and diverse pharmacological profiles. These bicyclic lactams serve as core templates for designing modulators of protein-protein interactions and enzymatic targets. The incorporation of halogen atoms, particularly bromine, alongside alkoxy substituents like methoxy groups, enables precise tuning of electronic properties, lipophilicity, and target binding affinity. Among these derivatives, 4-bromo-6-methoxy-1H-isoindol-1-one (CAS 808127-75-5) exemplifies strategic substitution patterns that enhance bioactivity while maintaining synthetic accessibility. This compound's molecular architecture features a bromine atom at the C4 position and a methoxy group at C6, creating an electron-deficient core ideal for interactions with biological targets.
| Property | Value |
|---|---|
| CAS Registry Number | 808127-75-5 |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.069 g/mol |
| IUPAC Name | 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one |
| SMILES | COC1=CC(=C2C(=O)NC(C2=CC1)=O)Br |
| Key Substituents | C4-Bromo, C6-Methoxy |
The isoindolinone scaffold emerged as pharmacologically significant following the discovery of natural products and synthetic derivatives with anticancer and antimicrobial activities. Early research focused on unsubstituted or simply alkylated variants, but the strategic introduction of halogen atoms marked a turning point. Patent WO2020114482A1 details isoindoline compounds as cereblon (CRBN)-modulating agents, where halogenation enhances proteolysis-targeting chimera (PROTAC) efficacy in multiple myeloma and mantle cell lymphoma. These compounds induce targeted protein degradation by forming ternary complexes between CRBN and disease-relevant proteins [2]. Concurrently, antimicrobial research demonstrated that brominated isoindolinones like 4-bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one exhibit potent activity against S. aureus and B. subtilis [6]. This established halogenated isoindolinones as versatile warheads for diverse therapeutic applications. The structural evolution progressed toward methoxy-halogen combinations, recognizing their complementary effects on electronic distribution and steric occupancy.
Bromine and methoxy substituents confer distinct physicochemical and pharmacological advantages to the isoindolinone core:
Bromine as a Bioisostere & Polar Group Anchor: The C4 bromine atom acts as a hydrogen bond acceptor and enhances membrane permeability through moderate lipophilicity (LogP ≈ 1.71) [5]. In FGFR inhibitors, bromine’s halogen bonding capability significantly improves kinase binding affinity by interacting with backbone carbonyls in the ATP pocket [8]. Bromine’s size also introduces steric constraints that favor specific binding conformations.
Methoxy as a Polarity Modulator & Hydrogen Bond Director: The C6 methoxy group (-OCH₃) provides electron-donating effects that counterbalance bromine’s electron-withdrawal, stabilizing the lactam carbonyl. Its steric bulk shields vulnerable positions from metabolic oxidation, extending half-life. Antimicrobial studies confirm methoxy-containing isoindolinones exhibit 2-4× higher activity against Gram-positive pathogens compared to hydroxyl analogs due to optimized bacterial membrane penetration [6].
Table 2: Bioactivity Influence of Substituents in Isoindolinones
| Substituent Position | Key Roles | Observed Bioactivity Outcomes |
|---|---|---|
| C4-Bromo | Halogen bonding; ↑Lipophilicity; Steric blockade | 4-6× ↑FGFR1 binding affinity [8]; Enhanced antimicrobial potency [6] |
| C6-Methoxy | Electron donation; Metabolic shielding; H-bonding | Resistance to CYP450 oxidation; 2× ↑MIC vs S. aureus [6] |
The 4-bromo-6-methoxy substitution pattern represents a deliberate optimization strategy:
| Precursor | Reaction Conditions | Yield | Key Advantage |
|---|---|---|---|
| 4-Bromo-6-hydroxyisoindolinone | CH₃I, K₂CO₃, DMF; 80°C, 12h [5] | 75-82% | Avoids strong oxidants |
| 5-Bromo-2-methoxybenzoic acid | POCl₃, then NH₄OH; cyclization [9] | 68% | Scalable (>100g) |
| 4-Bromo-1,3-dihydroisobenzofuran | MnO₂ oxidation; methoxylation [9] | 60% | High purity (>99%) |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8